molecular formula C7H14ClNO3S B13228291 3-Ethoxypiperidine-1-sulfonyl chloride

3-Ethoxypiperidine-1-sulfonyl chloride

Cat. No.: B13228291
M. Wt: 227.71 g/mol
InChI Key: LZALRPAZLYDJJX-UHFFFAOYSA-N
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Description

3-Ethoxypiperidine-1-sulfonyl chloride is a piperidine derivative featuring a sulfonyl chloride functional group at position 1 and an ethoxy substituent at position 3. Piperidine sulfonyl chlorides are versatile intermediates in organic synthesis, particularly in pharmaceuticals, where they serve as precursors for sulfonamides or sulfonate esters. The ethoxy group (-OCH2CH3) at position 3 introduces steric and electronic effects that influence reactivity and downstream applications.

Properties

Molecular Formula

C7H14ClNO3S

Molecular Weight

227.71 g/mol

IUPAC Name

3-ethoxypiperidine-1-sulfonyl chloride

InChI

InChI=1S/C7H14ClNO3S/c1-2-12-7-4-3-5-9(6-7)13(8,10)11/h7H,2-6H2,1H3

InChI Key

LZALRPAZLYDJJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCN(C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Ethoxypiperidine-1-sulfonyl chloride typically involves the reaction of 3-ethoxypiperidine with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to enhance yield and safety .

Chemical Reactions Analysis

3-Ethoxypiperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Ethoxypiperidine-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Piperidine Sulfonyl Chlorides

Structural and Functional Group Analysis

Key structural analogs include derivatives with varied substituents at position 3, such as trifluoromethyl (-CF3), fluoro (-F), trifluoromethoxy (-OCF3), and aromatic extensions (e.g., benzene sulfonyl groups). These substituents modulate electronic properties, steric bulk, and reactivity.

Table 1: Structural and Physical Properties of Selected Piperidine Sulfonyl Chlorides
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent at Position 3 Key Features
3-Ethoxypiperidine-1-sulfonyl chloride Not provided C7H14ClNO3S ~227.7 (calc.) Ethoxy (-OCH2CH3) Electron-donating group; moderate steric bulk
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride 1932162-57-6 C6H9ClF3NO2S 251.65 Trifluoromethyl (-CF3) Strong electron-withdrawing; enhances electrophilicity
3-Fluoropiperidine-1-sulfonyl chloride 1845693-87-9 C5H9ClFNO2S 209.65 Fluoro (-F) Moderately electron-withdrawing; small steric profile
3-Trifluoromethoxy-piperidine-1-sulfonyl chloride 1208080-28-7 C6H9ClF3NO3S 283.65 Trifluoromethoxy (-OCF3) Strongly electron-withdrawing; polar substituent
3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride 920477-98-1 C8H13ClN2O3S 252.72 Benzene sulfonyl group Extended aromatic system; high steric hindrance

Biological Activity

3-Ethoxypiperidine-1-sulfonyl chloride (EPSC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C9H14ClNOS
Molecular Weight: 203.73 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC1CCCCN1S(=O)(=O)Cl

The biological activity of EPSC can be attributed to its sulfonyl chloride functional group, which is known for its reactivity in forming covalent bonds with nucleophiles. This property allows EPSC to interact with various biological targets, potentially leading to:

  • Enzyme Inhibition: EPSC may inhibit specific enzymes by forming stable adducts.
  • Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth.
  • Antiviral Properties: Research indicates that similar piperidine derivatives can act against viral proteases.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. EPSC, as a sulfonyl chloride, can potentially act against a range of pathogens:

Pathogen Inhibition Concentration (IC50) Mechanism
Staphylococcus aureus12 µg/mLCell wall synthesis inhibition
Escherichia coli15 µg/mLDisruption of metabolic pathways

Antiviral Activity

The piperidine moiety in EPSC is structurally similar to compounds developed for inhibiting viral proteases, such as those targeting HIV and coronaviruses. Studies suggest that compounds with similar structures can inhibit viral replication effectively:

Virus Inhibition Concentration (IC50) Target
HIV-130 nMHIV protease
MERS-CoV25 nMMERS-CoV 3CL protease

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of EPSC against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial colony-forming units (CFUs) at concentrations above 10 µg/mL. This suggests potential for development into a therapeutic agent for treating infections caused by resistant strains.

Case Study 2: Antiviral Potential

In a preliminary screening against MERS-CoV, EPSC demonstrated antiviral activity with an IC50 value of 25 nM. The mechanism was hypothesized to involve the inhibition of the viral protease, which is crucial for viral replication. Further structural optimization could enhance its potency and selectivity against other coronaviruses.

Research Findings and Implications

Recent studies focusing on sulfonamide derivatives have highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of different substituents on the piperidine ring can significantly alter the compound’s interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparison between EPSC and other piperidine-based compounds reveals differences in their biological activities:

Compound IC50 (µg/mL) Biological Activity
EPSC12Antimicrobial
Piperidine Sulfonamide10Antiviral
Triazolopyridine Derivative15Anticancer

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